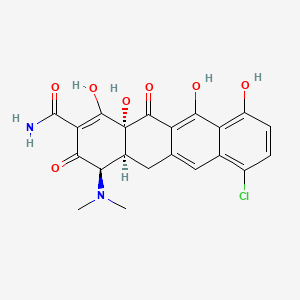
4-Epianhydrodemeclocycline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Epianhydrodemeclocycline is a derivative and impurity of demeclocycline, which is a tetracycline antibiotic. This compound is known for its structural similarity to demeclocycline but with distinct chemical properties that make it an interesting subject for scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Epianhydrodemeclocycline typically involves the chemical modification of demeclocycline. The process includes specific reaction conditions such as controlled temperature and pH levels to ensure the desired structural changes. Detailed synthetic routes are often proprietary and may involve multiple steps of organic synthesis, including chlorination and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, demeclocycline. when produced, it follows stringent quality control measures to ensure purity and consistency. The production process may involve large-scale organic synthesis techniques and purification methods such as crystallization and chromatography .
化学反应分析
Types of Reactions: 4-Epianhydrodemeclocycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
科学研究应用
4-Epianhydrodemeclocycline has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of tetracycline derivatives.
Biology: Investigated for its potential effects on bacterial protein synthesis and its role as an antibiotic impurity.
Medicine: Explored for its potential therapeutic effects and its role in understanding the pharmacokinetics of tetracycline antibiotics.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
作用机制
The mechanism of action of 4-Epianhydrodemeclocycline is similar to that of demeclocycline. It inhibits protein synthesis by binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth. Additionally, it may cause alterations in the cytoplasmic membrane, affecting cellular functions .
相似化合物的比较
Demeclocycline: The parent compound, known for its antibiotic properties.
4-epi-Demeclocycline Hydrochloride: Another derivative with similar structural features.
Demethyltetracycline: A related tetracycline antibiotic with distinct pharmacological properties .
Uniqueness: 4-Epianhydrodemeclocycline is unique due to its specific structural modifications, which result in different chemical and biological properties compared to its parent compound and other derivatives. These differences make it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C21H19ClN2O7 |
|---|---|
分子量 |
446.8 g/mol |
IUPAC 名称 |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15+,21-/m0/s1 |
InChI 键 |
BQFNYHFSJOJWHN-QVTBRLCASA-N |
手性 SMILES |
CN(C)[C@@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
规范 SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















